Darapladib is a potent and reversible, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , ] This enzyme plays a role in inflammation and is hypothesized to contribute to the development of atherosclerosis, a chronic inflammatory disease of the arteries. [, , ] Darapladib is classified as an anti-atherosclerotic agent due to its potential to modify the development and progression of atherosclerotic plaques. [] Although initially investigated as a potential treatment for atherosclerosis and coronary artery disease, recent clinical trials have yielded mixed results regarding its efficacy in reducing cardiovascular events. [, , , , , , ]
Darapladib exerts its effects by selectively inhibiting Lp-PLA2, an enzyme primarily bound to low-density lipoprotein (LDL) particles and highly concentrated within atherosclerotic lesions. [] Lp-PLA2 catalyzes the breakdown of oxidized phospholipids present in modified LDL, generating pro-inflammatory and cytotoxic molecules such as lysophosphatidylcholine and oxidized non-esterified fatty acids. [] By inhibiting Lp-PLA2, darapladib aims to reduce the formation of these pro-inflammatory mediators, thereby mitigating inflammation within the arterial wall and potentially stabilizing atherosclerotic plaques. [, , , ] This mechanism suggests a potential role for darapladib in halting the progression of atherosclerosis and reducing the risk of cardiovascular events. [, ]
Atherosclerosis Research: Darapladib has been extensively studied for its effects on atherosclerosis development and progression in both animal models and humans. [, , , , , , , ] Studies have explored its impact on plaque volume, necrotic core size, inflammatory markers, and atheroma deformability. [, , , ]
Dyslipidemia Treatment: Research has assessed the effects of darapladib on Lp-PLA2 activity in patients with dyslipidemia, particularly those receiving statin therapy. [] Studies have investigated its impact on lipid profiles, including total cholesterol, LDL cholesterol, and HDL cholesterol levels. []
Diabetes Mellitus Research: The role of darapladib in diabetic models has been examined, focusing on its potential to modulate inflammatory responses, improve insulin resistance, and impact atherosclerotic plaque formation in the context of diabetes. [, , , , , , ]
Blood-Brain Barrier Permeability: Studies have investigated the potential of darapladib to protect against increased blood-brain barrier permeability and amyloid deposition in the brain, particularly in models of diabetes and hypercholesterolemia. [, ]
Retinal Pathology: Research has explored the effects of darapladib on retinal changes associated with diabetes and hypercholesterolemia, examining its potential to mitigate blood-retina barrier permeability and retinal structural alterations. []
Pharmacogenetics: Genetic studies have investigated the influence of genetic variations on the efficacy and tolerability of darapladib, aiming to identify potential biomarkers for response to treatment. [, , ]
Understanding the Discrepancies in Clinical Trial Results: Further research is needed to reconcile the initial promising preclinical data and early-phase clinical trials with the lack of significant efficacy observed in larger phase III trials. [, , , , ]
Investigating Alternative Mechanisms of Action: While darapladib effectively inhibits Lp-PLA2, exploring other potential mechanisms by which it might influence atherosclerosis progression and cardiovascular risk is crucial. [, ]
Identifying Patient Subgroups Who May Benefit: Research focused on identifying specific patient populations who might derive greater benefits from darapladib treatment based on genetic factors or other biomarkers could be valuable. [, ]
Developing More Effective Lp-PLA2 Inhibitors: Exploring and developing novel Lp-PLA2 inhibitors with improved efficacy and a more favorable safety profile compared to darapladib could be a promising avenue for future research. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: